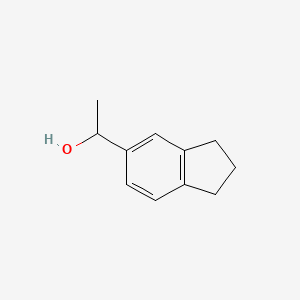![molecular formula C17H18O3 B12438784 1-[4-(4-Propoxy-phenoxy)-phenyl]-ethanone CAS No. 887575-08-8](/img/structure/B12438784.png)
1-[4-(4-Propoxy-phenoxy)-phenyl]-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(4-Propoxy-phenoxy)-phenyl]-ethanone is an organic compound with the molecular formula C17H18O3 It is a member of the phenyl ketone family, characterized by the presence of a phenyl group attached to a carbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-[4-(4-Propoxy-phenoxy)-phenyl]-ethanone can be synthesized through a multi-step process involving the reaction of 4-propoxyphenol with 4-bromophenol, followed by the introduction of an ethanone group. The reaction typically involves the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction conditions include heating the mixture to a temperature of around 100°C for several hours.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the phenyl rings, where halogenation or nitration can be achieved using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Bromine in carbon tetrachloride at room temperature.
Major Products:
Oxidation: 1-[4-(4-Propoxy-phenoxy)-phenyl]-ethanoic acid.
Reduction: 1-[4-(4-Propoxy-phenoxy)-phenyl]-ethanol.
Substitution: 1-[4-(4-Bromo-phenoxy)-phenyl]-ethanone.
Wissenschaftliche Forschungsanwendungen
1-[4-(4-Propoxy-phenoxy)-phenyl]-ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-[4-(4-Propoxy-phenoxy)-phenyl]-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
- 1-[4-(4-Methoxy-phenoxy)-phenyl]-ethanone
- 1-[4-(4-Ethoxy-phenoxy)-phenyl]-ethanone
- 1-[4-(4-Butoxy-phenoxy)-phenyl]-ethanone
Comparison: 1-[4-(4-Propoxy-phenoxy)-phenyl]-ethanone is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different alkoxy groups, this compound may exhibit distinct properties in terms of solubility, stability, and interaction with molecular targets.
Eigenschaften
CAS-Nummer |
887575-08-8 |
|---|---|
Molekularformel |
C17H18O3 |
Molekulargewicht |
270.32 g/mol |
IUPAC-Name |
1-[4-(4-propoxyphenoxy)phenyl]ethanone |
InChI |
InChI=1S/C17H18O3/c1-3-12-19-15-8-10-17(11-9-15)20-16-6-4-14(5-7-16)13(2)18/h4-11H,3,12H2,1-2H3 |
InChI-Schlüssel |
CIRBJNUASTZVAC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


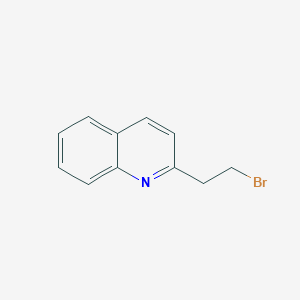
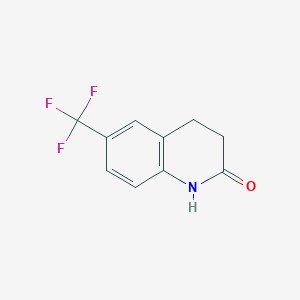
![7-chloro-3,4-dihydro-2H-benzo[b][1,4]thiazine](/img/structure/B12438709.png)


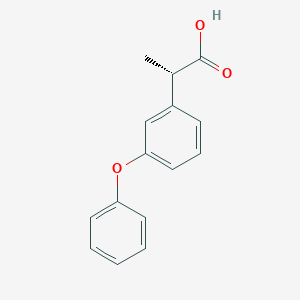
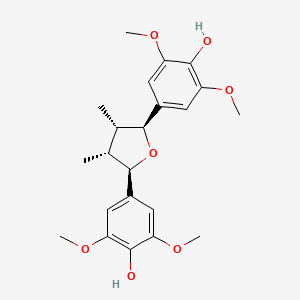
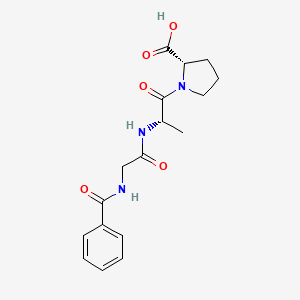
![Ethyl 2-azabicyclo[2.2.2]octane-3-carboxylate hydrochloride](/img/structure/B12438764.png)

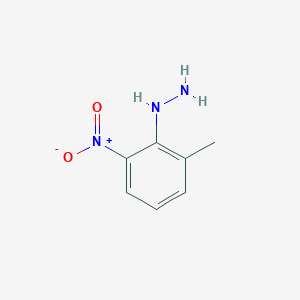
![cyclopentane;ditert-butyl-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron](/img/structure/B12438809.png)
